4-[(2,4-dichlorophenoxy)acetyl]morpholine
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Description
4-[(2,4-dichlorophenoxy)acetyl]morpholine is a useful research compound. Its molecular formula is C12H13Cl2NO3 and its molecular weight is 290.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.0272487 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-[(2,4-dichlorophenoxy)acetyl]morpholine is c-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to it . This interaction can lead to changes in the kinase’s activity, potentially influencing the development and progression of cancer .
Biochemical Pathways
It is known that the compound’s action on c-met kinase can lead to the activation of several signaling pathways involved in embryonic development, tissue regeneration, and damage repair .
Result of Action
It has been shown to have antiproliferative effects against certain cancer cell lines . For example, it has been found to inhibit growth and migration in MCF-7 cells .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as 2,4-dichlorophenoxyacetamide derivatives, have been studied as P-glycoprotein inhibitors in breast cancer cell lines . This suggests that 4-[(2,4-dichlorophenoxy)acetyl]morpholine may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.
Cellular Effects
Compounds with similar structures have shown antiproliferative activities against certain cancer cell lines . This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to bind to Met1160 from the hinge region, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown long-term antiproliferative effects and exerted antimigratory activity on certain cell lines . This suggests that this compound may have similar stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Related compounds have been found to be involved in several signaling pathways , suggesting that this compound may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c13-9-1-2-11(10(14)7-9)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHVROUVDPXPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.